N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide
Description
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide is a structurally complex molecule featuring three key pharmacophores:
- A 4-methylpiperazine group, enhancing solubility and modulating basicity.
- A naphthalene-1-carboxamide unit, providing aromatic stacking capabilities.
This compound is hypothesized to target central nervous system (CNS) receptors or enzymes due to its similarity to piperazine-containing antipsychotics and indole-based serotonin modulators .
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O/c1-29-14-16-31(17-15-29)26(21-10-11-25-22(18-21)12-13-30(25)2)19-28-27(32)24-9-5-7-20-6-3-4-8-23(20)24/h3-11,18,26H,12-17,19H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJVOEBAFNMCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC5=C(C=C4)N(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide” is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, which suggests that this compound may also interact with multiple targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the range of biological activities associated with indole derivatives, it is likely that this compound has diverse molecular and cellular effects.
Biological Activity
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, along with structure-activity relationships and mechanisms of action.
Chemical Structure
The compound consists of a naphthalene core substituted with an indole and a piperazine moiety. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of naphthalene carboxamides have shown activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Naphthalene Derivatives
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide | M. tuberculosis | 2.18 |
| N-(3-fluorophenyl)naphthalene-1-carboxamide | S. aureus | 0.85 |
| N-[2-(1-methylindolyl)-2-(piperazinyl)ethyl]naphthalene-1-carboxamide | E. coli | 5.00 |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation.
Case Study: Inhibition of Cytokines
In vitro studies demonstrated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Naphthalene derivatives have also been explored for their anticancer properties. Preliminary studies show that this compound can induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 20.0 |
The biological activity of this compound is thought to arise from several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in bacterial metabolism or inflammatory responses.
- Interaction with Cellular Receptors : The piperazine moiety may facilitate binding to specific receptors, modulating cellular signaling pathways.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphthalene derivatives:
- Substituent Variations : Modifications on the naphthalene ring or piperazine group can enhance potency and selectivity.
Figure 1: Structure–Activity Relationship Analysis
SAR Analysis
Comparison with Similar Compounds
Target Compound vs. N-(3-Fluoro-4-methylphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]ethanediamide ()
The replacement of 4-methylpiperazine with piperidine removes a tertiary nitrogen, likely reducing solubility and altering receptor affinity. The ethanediamide linker in the analogue may restrict conformational flexibility compared to the ethyl-carboxamide group in the target compound .
Target Compound vs. N-(3-Chloro-4-fluorophenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]ethanediamide ()
The chloro-fluoro substitution increases lipophilicity and may improve blood-brain barrier penetration. However, the piperidine ring and ethanediamide linker differentiate its pharmacokinetic profile from the target compound .
Carboxamide Group Modifications
Target Compound vs. N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide (BG14896, )
| Property | Target Compound | BG14896 () |
|---|---|---|
| Aromatic Group | Naphthalene | Furan |
| Molecular Weight | ~438.5 g/mol | 353.458 g/mol |
| Solubility | Moderate (hydrophobic naphthalene) | Higher (oxygen in furan) |
Piperazine-Containing Analogues
Target Compound vs. N-(Naphthalene-2-ylsulfonyl)-4-phenylpiperazine-1-carboxamide ()
The sulfonyl group in the analogue introduces strong electron-withdrawing effects, which may alter binding kinetics compared to the target compound’s carboxamide .
Data Tables
Table 1. Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
